6-(1H-Pyrrol-1-yl)nicotinic acid
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Overview
Description
6-(1H-Pyrrol-1-yl)nicotinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . It is a derivative of nicotinic acid, where a pyrrol group is attached to the 6th position of the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with pyrrole under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the pyrrol ring at the 6th position of the nicotinic acid . The reaction conditions often include the use of solvents like chloroform and purification through silica gel column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrrol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyrrol ring can participate in substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrol-1-yl nicotinic acid oxides, while substitution reactions can produce a variety of substituted pyrrol-1-yl nicotinic acids .
Scientific Research Applications
6-(1H-Pyrrol-1-yl)nicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1H-Pyrrol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrol group can interact with various enzymes and receptors, potentially modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(1H-Pyrrol-1-yl)nicotinic acid include:
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Nicotinic Acid:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom
Uniqueness
This compound is unique due to the presence of both a pyrrol ring and a nicotinic acid moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGOBAHBJQAJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377301 |
Source
|
Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-86-1 |
Source
|
Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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